molecular formula C5H6N2 B1526749 2-Aminopyridine-d6 CAS No. 203784-57-0

2-Aminopyridine-d6

Cat. No.: B1526749
CAS No.: 203784-57-0
M. Wt: 100.15 g/mol
InChI Key: ICSNLGPSRYBMBD-UDDMDDBKSA-N
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Description

2-Aminopyridine-d6 is a useful research compound. Its molecular formula is C5H6N2 and its molecular weight is 100.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

2-Aminopyridine-d6 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance RNA binding when incorporated into peptide nucleic acids (PNAs) conjugated with cell-penetrating peptides . This interaction improves the cellular uptake of PNAs, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound influences various cellular processes. It has been observed to enhance the uptake of modified peptide nucleic acids in cells, leading to increased localization in cellular compartments such as nucleoli, stress granules, and P-bodies . This compound also affects cell signaling pathways, gene expression, and cellular metabolism, making it a crucial component in studying cellular functions.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules. It enhances RNA binding and improves the cellular uptake of peptide nucleic acids . Additionally, this compound can serve as a pharmacophore in drug discovery, aiding in the synthesis of diverse biological molecules . Its simple design allows for the production of single products with minimal side reactions, facilitating the identification of toxicity-causing metabolites.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Its stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that this compound remains stable under various conditions, making it suitable for long-term biochemical research

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it enhances cellular uptake and localization of peptide nucleic acids . At higher doses, it may exhibit toxic or adverse effects, which need to be carefully monitored in experimental settings. Understanding the threshold effects and potential toxicity is essential for its safe application in research.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels . Its role in these pathways makes it a valuable tool for studying metabolic processes and identifying potential therapeutic targets.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins . These interactions affect its localization and accumulation, making it essential to understand its transport mechanisms for effective application in biochemical research.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. It is often localized in cellular compartments such as nucleoli, stress granules, and P-bodies . Understanding its subcellular localization is crucial for studying its effects on cellular processes and identifying potential therapeutic applications.

Properties

IUPAC Name

N,N,3,4,5,6-hexadeuteriopyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2/c6-5-3-1-2-4-7-5/h1-4H,(H2,6,7)/i1D,2D,3D,4D/hD2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICSNLGPSRYBMBD-UDDMDDBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=NC(=C1[2H])N([2H])[2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

100.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203784-57-0
Record name 2-Aminopyridine-d6 naphthol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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